molecular formula C10H15NO4 B15225515 Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate

Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate

Cat. No.: B15225515
M. Wt: 213.23 g/mol
InChI Key: RCZSJJCQLUUWPK-UHFFFAOYSA-N
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Description

Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furan (oxygen-containing) and pyridine (nitrogen-containing) ring system. The "hexahydro" designation indicates partial saturation of the rings, distinguishing it from fully aromatic analogs. The molecule contains a ketone group at the 6-position and an ethyl ester at the 3a-carboxylate position.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 6-oxo-2,3,4,5,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylate

InChI

InChI=1S/C10H15NO4/c1-2-14-9(13)10-3-4-15-7(10)5-8(12)11-6-10/h7H,2-6H2,1H3,(H,11,12)

InChI Key

RCZSJJCQLUUWPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCOC1CC(=O)NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a furan derivative, followed by its reaction with a pyridine precursor under acidic or basic conditions to form the fused ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine or furan rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for biological activity screening, including antimicrobial, antiviral, and anticancer assays.

    Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways.

    Industry: In industrial settings, the compound can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects could involve pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Features and Substituents

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Key Substituents Saturation Biological/Functional Relevance
Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate (Target) Furo[3,2-c]pyridine 6-oxo, ethyl ester Hexahydro Potential intermediate for drug synthesis
Ethyl 3,5-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-2-carboxylate (11a) Furo[3,2-c]quinoline 4-oxo, methyl groups, ethyl ester Dihydro Synthetic intermediate for fused heterocycles
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Pyrrolo[3,2-c]pyridine 6-bromo, ethyl ester Aromatic Cross-coupling reactions in synthesis
Methyl (S)-(+)-α-(2-chlorophenyl)-thieno[3,2-c]pyridine-5(4H)-acetate Thieno[3,2-c]pyridine 2-chlorophenyl, methyl ester Dihydro Antiplatelet activity (clopidogrel intermediate)
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-pyrimidine-5-carboxylate Pyrimidine 4-oxochromenyl, 6-methyl, ethyl ester Dihydro Unspecified medicinal chemistry applications

Key Observations :

  • Heterocycle Type: The target compound’s furopyridine core differs from thienopyridines (sulfur-containing) and pyrrolopyridines (nitrogen-containing five-membered ring). Oxygen in furan confers distinct electronic properties compared to sulfur or additional nitrogen atoms .
  • Substituent Effects : The 6-oxo group may facilitate hydrogen bonding or serve as a reactive site for further functionalization, contrasting with bromine (in ) or chlorophenyl groups (in ), which are more electrophilic .

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